Daunomycin 3-oxime hydrochloride is a derivative of daunorubicin, a well-known anthracycline antibiotic used primarily in cancer therapy. This compound is classified as a small molecule and is recognized for its potential therapeutic applications, particularly in oncology. The hydrochloride form enhances its solubility and stability, making it suitable for pharmaceutical formulations.
Daunomycin 3-oxime hydrochloride is synthesized from daunorubicin, which is derived from the bacterium Streptomyces peucetius. The production involves chemical modifications that convert daunorubicin into its oxime derivative.
Daunomycin 3-oxime hydrochloride falls under the categories of:
The synthesis of Daunomycin 3-oxime hydrochloride involves several key steps:
The synthesis is optimized for yield and purity, often employing purification techniques such as crystallization and chromatography. These methods ensure that the final product meets pharmaceutical standards for therapeutic use.
Daunomycin 3-oxime hydrochloride has a complex molecular structure characterized by multiple hydroxyl groups and an oxime functional group. The molecular formula is , and its molecular weight is approximately 542.5 g/mol.
Daunomycin 3-oxime hydrochloride can undergo several types of chemical reactions:
Common reagents used in these reactions include:
Daunomycin 3-oxime hydrochloride exerts its antitumor effects primarily through intercalation into DNA. This mechanism disrupts normal DNA function by inhibiting topoisomerase II activity—an enzyme essential for DNA replication and transcription. By stabilizing the DNA-topoisomerase II complex, the compound prevents the religation of DNA strands, resulting in DNA breaks and ultimately leading to cell death .
Daunomycin 3-oxime hydrochloride appears as a red crystalline or amorphous powder.
Key properties include:
The compound's pKa value is around 4.92±0.16 in water at 25°C . It should be stored under nitrogen at -20 °C to maintain stability.
Daunomycin 3-oxime hydrochloride has significant scientific uses primarily in oncology as an antitumor agent. Its ability to intercalate DNA makes it effective against various cancers, including leukemia and solid tumors. Additionally, ongoing research explores its potential in combination therapies to enhance efficacy while minimizing side effects associated with traditional anthracyclines .
This compound exemplifies the importance of chemical modifications to improve therapeutic profiles while maintaining biological activity against cancer cells.
CAS No.: 140631-27-2
CAS No.: 2134602-45-0
CAS No.: 101-87-1
CAS No.: 2624-63-7
CAS No.: 107419-07-8
CAS No.: 90953-74-5